Methanediamine

Catalog No.
S564995
CAS No.
2372-88-5
M.F
CH6N2
M. Wt
46.072 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanediamine

CAS Number

2372-88-5

Product Name

Methanediamine

IUPAC Name

methanediamine

Molecular Formula

CH6N2

Molecular Weight

46.072 g/mol

InChI

InChI=1S/CH6N2/c2-1-3/h1-3H2

InChI Key

RTWNYYOXLSILQN-UHFFFAOYSA-N

SMILES

C(N)N

Synonyms

diaminomethane, diaminomethane dihydrochloride

Canonical SMILES

C(N)N

Description

Methanediamine is an aminal, a one-carbon compound and an alkane-alpha,omega-diamine.

Methanediamine, with the chemical formula CH2_2(NH2_2)2_2, is the simplest diamine, characterized by two amino groups attached to a central carbon atom. This compound has garnered interest in both theoretical and experimental chemistry due to its potential role in the formation of complex organic molecules. Methanediamine is particularly notable for containing the NCN moiety, making it a candidate for involvement in abiotic synthesis processes that could lead to the formation of heterocyclic compounds and nucleobases, which are essential for life as we know it .

Despite being a subject of theoretical scrutiny, methanediamine has not been isolated in significant quantities; rather, it exists transiently in solution. The hydrochloride salt of methanediamine has been utilized since 1914 for various chemical syntheses, including the formation of primary amides from amino acids .

, notably:

  • Formation from Methylamine and Ammonia: Under conditions mimicking interstellar environments, where low-temperature ices composed of ammonia and methylamine are subjected to energetic electrons, methanediamine can be produced. This process involves radical formation and subsequent reactions that lead to the creation of methanediamine .
  • Reactivity: Methanediamine does not typically act as an oxidizing or reducing agent but can participate in various organic reactions as a catalyst or reactant. Its ability to form derivatives is also notable; for example, reactions involving aldehydes can yield N,N'-disubstituted methanediamines .

Methanediamine can be synthesized through the following methods:

  • Energetic Processing of Ices: This method simulates interstellar conditions by exposing low-temperature ice mixtures of ammonia and methylamine to energetic electrons, leading to radical reactions that produce methanediamine .
  • Chemical Synthesis: Laboratory synthesis often involves reacting methylamine with ammonia under controlled conditions to yield methanediamine .
  • Hydrochloride Formation: The hydrochloride salt can be formed from methanediamine and is used in various chemical applications.

Research on interaction studies involving methanediamine primarily focuses on its reactivity with other compounds rather than biological interactions. The formation of derivatives through reactions with aldehydes or other amines has been documented, indicating that methanediamine can serve as a versatile building block in organic synthesis . Further studies may explore its interactions within biological systems or its role in catalysis.

Methanediamine shares similarities with several other compounds, particularly those containing amine groups or similar structures. Here are some comparable compounds:

Compound NameChemical FormulaNotable Features
MethylamineCH3_3NH2_2A primary amine used in various syntheses.
EthylenediamineC2_2H8_8N2_2A diamine with two amino groups separated by a carbon chain; used as a chelating agent.
PropylamineC3_3H9_9NA primary amine involved in organic synthesis.
MethylhydrazineCH3_3NHNH2_2An isomer that differs by having an additional nitrogen atom; used as a rocket fuel component.

Uniqueness of Methanediamine

Methanediamine's uniqueness lies in its status as the simplest diamine and its specific structural configuration that allows it to participate in unique radical chemistry under interstellar conditions. Its role as a precursor to nucleobases further distinguishes it within this group of compounds, highlighting its potential significance in understanding the origins of life and complex organic chemistry .

XLogP3

-1.6

UNII

9E12MBV9NE

Related CAS

57166-92-4 (di-hydrochloride)

Other CAS

2372-88-5

Wikipedia

Methanediamine

Dates

Modify: 2024-02-18

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